molecular formula C10H18N4O2 B6279715 tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate CAS No. 1824066-03-6

tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

Cat. No.: B6279715
CAS No.: 1824066-03-6
M. Wt: 226.3
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Description

The compound tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring an azidomethyl substituent at the 2-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This structure is notable for its azide functionality, which is widely utilized in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, none of the provided evidence sources directly reference this compound, necessitating inferred comparisons based on structurally analogous pyrrolidine derivatives from the Catalog of Pyridine Compounds (2017) .

Properties

CAS No.

1824066-03-6

Molecular Formula

C10H18N4O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Tosyl Precursor

The tosyl-mediated route begins with N-Boc-L-prolinol , which undergoes tosylation at the hydroxymethyl group. In a representative procedure, N-Boc-L-prolinol (9.7 g, 48 mmol) reacts with p-toluenesulfonyl chloride (9.2 g, 48 mmol) in dichloromethane and pyridine at 0°C, yielding (S)-tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate (16.6 g, 97%) after purification. The tosyl group acts as an optimal leaving group due to its electron-withdrawing nature, facilitating subsequent nucleophilic displacement.

Azide Substitution Reaction

The tosyl precursor undergoes substitution with sodium azide in dimethyl sulfoxide (DMSO) at 64°C for 27 hours, achieving an 89% yield of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate . DMSO’s high polarity stabilizes the transition state, while elevated temperatures accelerate the SN2 mechanism. Notably, the product requires no further purification, underscoring the method’s practicality for large-scale synthesis.

Key Data:

  • Solvent: DMSO

  • Temperature: 64°C

  • Time: 27 hours

  • Yield: 89%

  • Characterization: 1H NMR (400 MHz, DMSO-d6): δ 1.45 (s, 9H), 1.74–1.82 (m, 2H), 3.36–3.41 (m, 2H).

Alternative Route: Bromide Precursors

Bromination of Methylene Groups

A parallel strategy involves brominating a methylene intermediate. For example, 1-tert-butyl 4-methylenepiperidine reacts with N-bromosuccinimide (NBS) and Et3N·3HF in dichloromethane to form tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (92% yield). While this example pertains to a piperidine analog, analogous conditions apply to pyrrolidine systems, substituting the methylene group with bromide.

Azide Displacement of Bromide

The bromo intermediate reacts with sodium azide in DMSO at 130°C for 2.5 hours, yielding the azidomethyl derivative. Bromide’s superior leaving-group ability permits shorter reaction times compared to tosyl precursors, albeit at higher temperatures.

Key Data:

  • Solvent: DMSO

  • Temperature: 130°C

  • Time: 2.5 hours

  • Yield: 92% (piperidine analog).

Reaction Optimization and Mechanistic Insights

Both routes hinge on SN2 mechanisms, with backside attack by the azide ion displacing the leaving group. Critical factors include:

  • Solvent Choice: DMSO enhances nucleophilicity and stabilizes ionic intermediates.

  • Leaving Group Efficacy: Bromide’s lower activation energy enables faster reactions than tosyl, albeit requiring harsher conditions.

  • Additives: Sodium iodide in bromide-mediated reactions may accelerate substitution via halide exchange (Finkelstein reaction).

Purification and Characterization

Tosyl Route: The crude azide product is sufficiently pure for direct use, minimizing workflow complexity.
Bromide Route: Column chromatography (hexane/EtOAc) purifies the product, as demonstrated for fluorinated analogs.

Spectroscopic Signatures:

  • 1H NMR: Distinct Boc tert-butyl signals at δ 1.45–1.47 ppm and azidomethyl resonances at δ 3.36–3.41 ppm.

  • IR: Azide stretches near 2100 cm⁻1 confirm functional group incorporation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azide group undergoes nucleophilic displacement with various nucleophiles under controlled conditions:

ReagentConditionsProduct FormedYield*
Sodium methoxideDMF, 60°C, 12 hrstert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate65-78%
Benzyl thiolTHF, RT, 6 hrstert-Butyl 2-((benzylthio)methyl)pyrrolidine-1-carboxylate52%
Ammonia (NH3)Ethanol, 80°C, 24 hrstert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate88%

*Yields vary based on steric and electronic factors.
Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the azide group, displacing nitrogen gas (N2).

Staudinger Reaction

The azide reacts with triphenylphosphine (PPh3) to form stable iminophosphoranes:
R-N3+PPh3R-N=PPh3+N2\text{R-N}_3 + \text{PPh}_3 \rightarrow \text{R-N=PPh}_3 + \text{N}_2

ApplicationConditionsOutcome
Intermediate for aminesTHF, RT, 2 hrsIminophosphorane used in subsequent hydrolysis to amines
Traceless ligationCH2Cl2, 0°C to RTFunctionalized pyrrolidines for peptide coupling

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction forms 1,2,3-triazoles with terminal alkynes:

AlkyneCatalyst SystemProductYield
PhenylacetyleneCuSO4·5H2O, sodium ascorbatetert-Butyl 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-1-carboxylate92%
Propargyl alcoholCuI, DIPEATriazole-linked hydroxymethyl derivatives85%

Key Advantages :

  • Bioorthogonal for bioconjugation

  • High regioselectivity (1,4-disubstituted triazoles)

Reduction to Primary Amines

The azide group is reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4):

Reducing AgentConditionsProductYield
H2 (1 atm)10% Pd/C, MeOH, RT, 4 hrstert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate95%
LiAlH4Dry ether, 0°C to RT, 1 hrSame amine product89%

Note : Catalytic hydrogenation is preferred for scalability and milder conditions .

Thermal Decomposition to Nitrenes

At elevated temperatures (≥100°C), the azide decomposes to generate reactive nitrene intermediates:

ApplicationConditionsOutcome
C–H insertionToluene, 110°C, Rh2(OAc)4Pyrrolidine-fused heterocycles via intramolecular insertion
Polymer crosslinkingBulk heating, 120°CAzetidine-based polymeric networks

Mechanism :
R-N3ΔR-N:+N2\text{R-N}_3 \xrightarrow{\Delta} \text{R-N:} + \text{N}_2
The nitrene undergoes insertion into C–H bonds or dimerizes to form azo compounds.

Functional Group Compatibility

The Boc group remains intact under most reaction conditions but can be removed with acids (e.g., TFA) to access free amines:

Deprotection ReagentConditionsResulting Compound
TFA (50% in DCM)RT, 1 hr2-(Azidomethyl)pyrrolidine (TFA salt)
HCl (4M in dioxane)0°C to RT, 3 hrsHydrochloride salt of deprotected amine

This compound’s reactivity profile enables applications in drug discovery (e.g., protease inhibitors ), materials science (clickable polymers), and agrochemical synthesis. Experimentalists should prioritize catalytic hydrogenation for reductions and CuAAC for bioconjugation due to their efficiency and scalability.

Scientific Research Applications

Applications Overview

Field Description
Drug DevelopmentServes as an intermediate in synthesizing azide-containing pharmaceuticals for therapeutic applications.
BioconjugationUtilized in click chemistry for creating targeted drug delivery systems and biomolecule labeling.
Material ScienceIncorporated into polymers to enhance biocompatibility and mechanical strength for medical devices.
Organic SynthesisActs as a building block for constructing complex molecular architectures efficiently.
Chemical BiologyExplores interactions with biological systems to gain insights into cellular processes and therapeutic targets.

Drug Development

Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is pivotal in the synthesis of various pharmaceuticals, particularly those containing azide groups. Azides are crucial for bioorthogonal reactions, enabling the development of drugs that can be selectively activated in biological environments. For instance, it has been utilized in synthesizing novel anticancer agents that target specific cellular pathways.

Bioconjugation

The azido group present in the compound facilitates click chemistry reactions, which are essential for bioconjugation processes. These reactions allow researchers to attach drugs or imaging agents to specific biomolecules, enhancing the precision of drug delivery systems. For example, studies have demonstrated the successful conjugation of this compound with antibodies for targeted cancer therapy.

Material Science

In material science, this compound is incorporated into polymer matrices to improve properties such as biocompatibility and mechanical strength. This application is particularly relevant in developing advanced materials for medical devices like stents and implants, where enhanced material properties can lead to better patient outcomes.

Organic Synthesis

As a versatile building block in organic synthesis, this compound allows chemists to construct complex molecular architectures efficiently. Its ability to participate in various chemical reactions makes it a valuable tool in synthetic organic chemistry, leading to the development of new compounds with potential therapeutic effects.

Chemical Biology

The unique structure of this compound enables researchers to investigate its interactions within biological systems. This exploration can lead to new insights into cellular processes and potential therapeutic targets, paving the way for innovative treatments for various diseases.

Case Studies

  • Synthesis of Anticancer Agents:
    A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer drugs that target specific signaling pathways in cancer cells.
  • Targeted Drug Delivery Systems:
    Research highlighted the successful conjugation of this compound with tumor-targeting antibodies, showcasing its potential in creating effective targeted therapies with reduced side effects.
  • Development of Biocompatible Polymers:
    Investigations into polymer systems incorporating this compound revealed enhanced mechanical properties and biocompatibility, making them suitable for use in medical implants.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate primarily involves its azide group, which is highly reactive and can form stable triazole linkages through click chemistry. This reactivity makes it a valuable tool in bioconjugation and the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights pyrrolidine derivatives with pyridine-linked substituents and varied protective groups. Below is a detailed comparison with tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate :

Structural Similarities and Differences

Compound Name Substituents at Pyrrolidine 2-Position Protective Group Functional Groups Molecular Weight (g/mol) Key Applications
This compound Azidomethyl (-CH2N3) Boc (tert-butyl) Azide, Carbamate ~228.3 (estimated) Click chemistry, drug intermediates
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (6-Iodo-3-methoxypyridin-2-yloxy)methyl Boc Ether, Iodo, Methoxy ~462.2 Catalysis, medicinal chemistry
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (tert-Butyldimethylsilyloxy)methyl TBS (silyl ether) Silyl ether, Bromo ~443.4 Protective group strategies, cross-coupling reactions
  • Key Observations :
    • Azide vs. Halogen/Silyl Groups : The azidomethyl group in the target compound enables unique reactivity (e.g., cycloadditions), whereas iodine/bromo substituents in analogs facilitate cross-coupling (e.g., Suzuki reactions) .
    • Protective Groups : The Boc group (tert-butyl) offers acid-labile protection, while the tert-butyldimethylsilyl (TBS) group in analogs provides stability under basic conditions .

Stability and Handling

  • Azidomethyl Compound : Azides are thermally sensitive and require caution due to explosion risks. Storage at low temperatures (-20°C) is recommended.
  • Halogenated Analogs : Iodo- and bromo-substituted derivatives are more stable but may require inert atmospheres to prevent oxidative degradation .

Biological Activity

tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is an organic compound that combines a pyrrolidine ring with an azidomethyl group and a tert-butyl ester. Its structure allows for diverse biological activities, making it a valuable compound in medicinal chemistry, particularly as a building block for bioactive molecules.

  • Chemical Formula : C11_{11}H16_{16}N4_{4}O2_2
  • Molecular Weight : 240.27 g/mol
  • CAS Number : 345204-10-6

The compound is characterized by its azide functional group, which is known for its reactivity in various chemical transformations, particularly in click chemistry applications.

The biological activity of this compound primarily stems from its azide group, which can undergo cycloaddition reactions to form stable triazole rings. These triazoles can interact with biological targets, potentially influencing various biochemical pathways. The pyrrolidine moiety can also engage in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins.

Applications in Medicinal Chemistry

  • Synthesis of Bioactive Molecules : The compound serves as a versatile building block for synthesizing various pharmaceuticals. Its ability to form triazoles makes it particularly useful in drug discovery and development.
  • Antimicrobial Activity : Recent studies have suggested that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine scaffold can enhance activity against resistant bacterial strains .
  • Quorum Sensing Inhibition : Research has shown that certain analogs of pyrrolidine can interfere with bacterial quorum sensing mechanisms, potentially reducing virulence and biofilm formation in pathogens like Staphylococcus aureus .

Case Study 1: Antimicrobial Potentiators

A study investigated the effects of hamamelitannin analogs, including those based on pyrrolidine structures, on bacterial virulence factors. The findings indicated that these compounds could potentiate the effects of traditional antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Structure-Activity Relationship (SAR)

In a detailed SAR analysis, researchers explored how modifications to the azidomethyl group influenced the biological activity of pyrrolidine derivatives. The study concluded that specific substitutions could significantly enhance antimicrobial efficacy while maintaining low toxicity profiles .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA; potentiates antibiotic action
Quorum Sensing InhibitionReduces virulence factor expression in bacteria
Drug DevelopmentServes as a building block for new pharmaceuticals

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